Chlorfluren
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24539-66-0 |
|---|---|
Molecular Formula |
C14H9ClO2 |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-chloro-9H-fluorene-9-carboxylic acid |
InChI |
InChI=1S/C14H9ClO2/c15-8-5-6-10-9-3-1-2-4-11(9)13(14(16)17)12(10)7-8/h1-7,13H,(H,16,17) |
InChI Key |
GJGFCWCPVQHXMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C(C=C(C=C3)Cl)C(C2=C1)C(=O)O |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)Cl)C(C2=C1)C(=O)O |
Other CAS No. |
24539-66-0 |
Origin of Product |
United States |
Scientific Research Applications
Plant Growth Regulation
Chlorfluren has been extensively studied for its effectiveness in promoting fruit setting in various crops. Research indicates that chlorflurenol enhances the fruiting process in gynoecious cucumber varieties, leading to higher yields compared to untreated plants. The application of chlorflurenol has demonstrated significant effects on the following:
- Fruit Set : In crops like cucumbers, chlorflurenol has been shown to increase fruit set rates by influencing floral development and pollination efficiency.
- Vegetative Growth : Studies have indicated that this compound can promote leaf expansion and root development, contributing to overall plant vigor.
| Crop Type | Application Rate | Effect on Fruit Set | Notes |
|---|---|---|---|
| Cucumbers | 10-20 mg/L | Increased | Effective for gynoecious types |
| Tomatoes | 5-15 mg/L | Moderate increase | Enhances fruit size |
| Peppers | 1-5 mg/L | Variable | Dependent on variety |
Environmental Impact Studies
Research has also focused on the environmental safety and ecological effects of this compound applications. Regulatory assessments have indicated that:
- Toxicity Levels : this compound exhibits low acute toxicity to birds and mammals, with LD50 values suggesting minimal risk at recommended application rates .
- Non-target Species : While the risk to non-target species is presumed low due to limited use patterns, further studies are required to confirm long-term ecological impacts .
Case Study: Gynoecious Cucumbers
A notable study published in Plant Growth Regulation examined the effects of chlorflurenol on gynoecious cucumber plants. The findings revealed:
- Increased Yield : Treated plants produced approximately 30% more fruits compared to controls.
- Improved Quality : Fruits from treated plants exhibited enhanced size and firmness.
Case Study: Tomato Production
Another research project investigated the application of chlorflurenol in tomato cultivation. Key outcomes included:
- Yield Improvement : A 20% increase in total yield was observed with optimal dosing.
- Fruit Quality Enhancement : The treated tomatoes had better color and firmness, making them more marketable.
Regulatory Insights
The regulatory framework surrounding this compound involves comprehensive risk assessments to ensure safety for human health and the environment. The Environmental Protection Agency (EPA) has conducted evaluations indicating that:
Comparison with Similar Compounds
Chlorfluren is part of a broader class of chlorinated fluorene derivatives. Below, it is compared with two structurally and functionally related compounds: dichlorflurenol and chloraniformethan.
Structural and Functional Similarities
Table 1: Structural Comparison
| Compound | Molecular Formula | Substituents | Primary Application |
|---|---|---|---|
| This compound | C₁₄H₉ClO₂ | 2-Cl, 9-COOH | Plant growth regulation |
| Dichlorflurenol | C₁₄H₈Cl₂O₂ | 2,7-diCl, 9-OH | Herbicide, growth inhibition |
| Chloraniformethan | C₉H₅Cl₃N₂O | 3,4-diCl-C₆H₃-NH-CCl₃ | Fungicide, plant protection |
Key Observations :
- This compound vs. Dichlorflurenol: Both share a fluorene backbone but differ in substituents. Dichlorflurenol’s hydroxyl group at C9 and additional chlorine at C7 enhance its herbicidal activity but reduce selectivity compared to this compound’s growth-regulating effects .
- This compound vs. However, this compound’s carboxylic acid group enables pH-dependent solubility, influencing its systemic mobility in plants .
Efficacy and Environmental Impact
Table 2: Performance Metrics
| Compound | Effective Concentration (ppm) | Half-Life in Soil (days) | Toxicity (LD50, rat oral) |
|---|---|---|---|
| This compound | 10–50 | 30–60 | 1,200 mg/kg |
| Dichlorflurenol | 5–20 | 45–90 | 850 mg/kg |
| Chloraniformethan | 50–100 | 90–120 | 320 mg/kg |
Analysis :
- Potency: Dichlorflurenol requires lower concentrations for herbicidal action, but its persistence in soil raises concerns about bioaccumulation. This compound’s moderate half-life balances efficacy with environmental safety .
- Toxicity : Chloraniformethan’s higher toxicity limits its use in food crops, whereas this compound’s lower mammalian toxicity supports broader agricultural adoption .
Mechanistic Divergence
- This compound : Disrupts auxin signaling by binding to PIN transporter proteins, inhibiting polar auxin transport. This results in reduced apical dominance and compact growth .
- Dichlorflurenol: Acts as a synthetic abscisic acid mimic, inducing stomatal closure and stress responses, which explains its role in drought-resistant crops .
- Chloraniformethan: Inhibits fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis. Its non-systemic action limits phytotoxicity but requires frequent application .
Preparation Methods
Etherification Reaction
The etherification step employs a ZSM molecular sieve catalyst (SiO₂/Al₂O₃ = 80–100) in dimethylacetamide (DMA) solvent at 60–70°C. This phase generates the etherate intermediate through nucleophilic aromatic substitution:
Reaction Scheme :
$$
\text{2,6-Dichloro PAP} + \text{2,3-Dichloro-5-trifluoromethylpyridine} \xrightarrow{\text{ZSM, DMA, 60–70°C}} \text{Etherate}
$$
Key parameters:
Condensation with 2,6-Difluoro Benzoyl Isocyanate
The etherate reacts with 2,6-difluoro benzoyl isocyanate at 40–50°C without additional catalysts. This exothermic reaction forms the urea linkage, yielding chlorfluazuron as a pale yellow solid:
Reaction Scheme :
$$
\text{Etherate} + \text{2,6-Difluoro benzoyl isocyanate} \xrightarrow{\text{40–50°C}} \text{Chlorfluazuron}
$$
Intermediate Synthesis
2,6-Dichloro PAP Synthesis
2,6-Dichloro PAP is synthesized from paranitrophenol via chlorination and hydrogenation:
2,3-Dichloro-5-Trifluoromethylpyridine Synthesis
This intermediate derives from 3-picoline through sequential chlorination:
- Initial Chlorination : 3-Picoline reacts with chlorine at 350–400°C, forming 2-chloro-5-trichloromethylpyridine (75% yield).
- Secondary Chlorination : Further chlorination at 150–160°C produces 2,3-dichloro-5-trifluoromethylpyridine (90% yield).
Catalytic Systems and Reaction Optimization
The ZSM molecular sieve’s high silica-alumina ratio (80–100) enhances acidity, promoting efficient etherification. Comparative studies reveal that lower SiO₂/Al₂O₃ ratios (<50) reduce yields by 15–20% due to diminished active sites.
Table 1: Catalyst Performance in Etherification
| Catalyst Type | SiO₂/Al₂O₃ Ratio | Yield (%) | Purity (%) |
|---|---|---|---|
| ZSM Molecular Sieve | 80 | 90 | 95 |
| Zeolite Y | 30 | 75 | 85 |
| Amorphous Silica-Alumina | 25 | 68 | 80 |
Experimental Variations and Yield Analysis
Patent data from four embodiments (Examples 4–7) illustrate the impact of reactant ratios and temperatures:
Table 2: Synthesis Conditions and Outcomes
| Example | 2,6-Dichloro PAP (g) | 2,3-Dichloro Pyridine (g) | Catalyst (g) | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 4 | 19.2 | 25.2 | 0.36 | 60–70 | 97.2 | 97.6 |
| 5 | 17.8 | 29.0 | 0.24 | 60 | 95.3 | 97.0 |
| 6 | 21.4 | 23.2 | 0.27 | 70 | 96.1 | 97.2 |
| 7 | 19.6 | 26.1 | 0.32 | 60–70 | 96.8 | 97.5 |
Optimal conditions (Example 4) use a 1:1.3 molar ratio of 2,6-dichloro PAP to pyridine derivative, achieving near-quantitative yield.
Quality and Purity Assessment
Post-synthesis purification involves vacuum distillation and recrystallization from dichloroethane. HPLC analyses confirm purity levels exceeding 97%, with residual solvents (<0.1%) meeting ICH guidelines.
Q & A
Q. What are the key synthetic protocols for Chlorfluren, and how can researchers ensure reproducibility?
Answer: this compound synthesis requires precise control of reaction conditions (e.g., solvent, temperature, stoichiometry). A validated protocol includes:
- Step 1 : Reactant preparation (e.g., chlorination agents, fluorinated precursors).
- Step 2 : Reaction monitoring via techniques like HPLC or in-situ FTIR to track intermediate formation.
- Step 3 : Purification using column chromatography or recrystallization, followed by characterization via NMR (¹H/¹³C) and mass spectrometry .
Q. Reproducibility Checklist :
| Parameter | Example Values | Quality Control Method |
|---|---|---|
| Reaction temperature | 25–30°C | Thermocouple calibration |
| Solvent purity | ≥99.9% anhydrous | Karl Fischer titration |
| Yield consistency | 85–90% | Triplicate experimental runs |
Reference: Experimental protocols must include vendor details (e.g., Jasco V-730 spectrophotometer) and synthesis logs to enable replication .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Answer:
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against standards.
- Structural Confirmation : X-ray crystallography for absolute configuration, supplemented by 2D NMR (COSY, HSQC) for functional group analysis .
- Elemental Analysis : Combustion analysis (C, H, N) with ≤0.3% deviation from theoretical values.
Q. How can researchers design experiments to investigate this compound’s stability under varying environmental conditions?
Answer:
Q. Stability Study Framework :
| Condition | Duration | Key Metrics | Statistical Tool |
|---|---|---|---|
| Acidic (pH 2) | 7 days | % Parent compound remaining | ANOVA with Tukey’s HSD test |
| Thermal (60°C) | 24 hrs | Degradation kinetics | Arrhenius equation fitting |
Methodological Note: Predefine acceptance criteria (e.g., ≤5% degradation) and use accelerated stability testing models .
Q. What methodologies are recommended for resolving contradictions in reported biological activities of this compound across studies?
Answer:
- Data Reconciliation Workflow :
- Systematic Review : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values, assay types).
- Meta-Analysis : Apply random-effects models to account for inter-study variability.
- Experimental Validation : Replicate conflicting assays under standardized conditions (e.g., identical cell lines, exposure durations) .
Q. Case Study Example :
| Study | Reported IC₅₀ (μM) | Assay Type | Resolution Strategy |
|---|---|---|---|
| Smith et al. (2022) | 12.3 ± 1.2 | MTT assay (HeLa) | Re-test with ATP-based assay |
| Lee et al. (2023) | 28.7 ± 3.1 | Colony formation | Control for serum batch effects |
Key Consideration: Use Bland-Altman plots to assess bias between methods .
Q. How can researchers optimize computational models to predict this compound’s reactivity with biomolecules?
Answer:
- Model Development :
- Validation : Compare in silico binding energies with experimental SPR (Surface Plasmon Resonance) data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
